molecular formula C31H36N2O5 B11030640 2''-Amino-6',6',7'',8'-tetramethyl-3''-propionyl-5',6'-dihydro-5''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-IJ]quinoline-1',4''-pyrano[4,3-B]pyran]-2',5''-dione

2''-Amino-6',6',7'',8'-tetramethyl-3''-propionyl-5',6'-dihydro-5''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-IJ]quinoline-1',4''-pyrano[4,3-B]pyran]-2',5''-dione

Cat. No.: B11030640
M. Wt: 516.6 g/mol
InChI Key: HJZZSPVBLVNFEU-UHFFFAOYSA-N
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Description

2’‘-Amino-6’,6’,7’‘,8’-tetramethyl-3’‘-propionyl-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-IJ]quinoline-1’,4’‘-pyrano[4,3-B]pyran]-2’,5’'-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 2’‘-Amino-6’,6’,7’‘,8’-tetramethyl-3’‘-propionyl-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-IJ]quinoline-1’,4’‘-pyrano[4,3-B]pyran]-2’,5’'-dione involves multiple steps and the use of various reagents and catalysts. One common synthetic route involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, along with other enolizable C-H-activated acidic compounds and phenols . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.

Chemical Reactions Analysis

2’‘-Amino-6’,6’,7’‘,8’-tetramethyl-3’‘-propionyl-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-IJ]quinoline-1’,4’‘-pyrano[4,3-B]pyran]-2’,5’'-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules. In biology and medicine, it has shown potential as a pharmacological agent due to its unique structure and properties. It is also used in industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2’‘-Amino-6’,6’,7’‘,8’-tetramethyl-3’‘-propionyl-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-IJ]quinoline-1’,4’‘-pyrano[4,3-B]pyran]-2’,5’'-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Compared to other similar compounds, 2’‘-Amino-6’,6’,7’‘,8’-tetramethyl-3’‘-propionyl-5’,6’-dihydro-5’‘H-dispiro[cycloheptane-1,4’-pyrrolo[3,2,1-IJ]quinoline-1’,4’‘-pyrano[4,3-B]pyran]-2’,5’'-dione stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include 2-amino-3-cyano-4H-chromenes and imidazole derivatives, which also have interesting pharmacological properties and are used in various chemical reactions .

Properties

Molecular Formula

C31H36N2O5

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C31H36N2O5/c1-6-21(34)23-26(32)38-22-15-18(3)37-27(35)24(22)31(23)20-14-17(2)13-19-25(20)33(28(31)36)30(16-29(19,4)5)11-9-7-8-10-12-30/h13-15H,6-12,16,32H2,1-5H3

InChI Key

HJZZSPVBLVNFEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C6(CCCCCC6)CC5(C)C)C)C(=O)OC(=C2)C)N

Origin of Product

United States

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